molecular formula C8H16ClNO3 B6225318 3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride CAS No. 2770359-94-7

3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride

Cat. No.: B6225318
CAS No.: 2770359-94-7
M. Wt: 209.7
InChI Key:
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Description

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride is a cyclic amino acid derivative that has garnered significant interest in the fields of research and industry due to its unique chemical structure and properties. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, which imparts distinct physico-chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,4-oxazepane with carboxylic acid derivatives in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the cyclization process and subsequent formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxazepane ring allows for unique interactions with biological macromolecules, influencing pathways related to inflammation, infection, and cellular signaling .

Comparison with Similar Compounds

    Morpholine (1,4-oxazinane): Another seven-membered ring compound with similar structural features but different functional groups.

    1,4-Oxazepane-5-carboxylic acid: A closely related compound with a different substitution pattern on the ring.

Uniqueness: 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required .

Properties

CAS No.

2770359-94-7

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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